molecular formula C6H3BrIN3 B1528580 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1305324-61-1

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1528580
CAS No.: 1305324-61-1
M. Wt: 323.92 g/mol
InChI Key: OEANEIUBTNNXMW-UHFFFAOYSA-N
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Description

“3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound . It has the empirical formula C6H3BrIN3 and a molecular weight of 323.92 . This compound is part of a larger family of compounds known as 1H-pyrazolo[3,4-b]pyridines, which have been the subject of extensive research due to their potential biomedical applications .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, often involves the use of a preformed pyrazole or pyridine . For example, one study described the iodization of a commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using NIS to obtain an intermediate, which was then protected by PMB-Cl .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Brc1n[nH]c2ncc(I)cc12 . The InChI representation is 1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources I found, 1H-pyrazolo[3,4-b]pyridine derivatives in general have been synthesized for potential use as anticancer agents .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 323.92 g/mol . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis of Novel Compounds

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine has been used as a starting material or intermediate in the synthesis of various novel compounds. For instance, it can undergo reactions that lead to the formation of diverse derivatives with potential antibacterial and antioxidant activities. Variya, Panchal, and Patel (2019) designed and synthesized a series of sulfonamide derivatives starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, demonstrating significant biological activities against Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties (Variya, Panchal, & Patel, 2019).

Material Science and Photophysics

In the realm of material science, particularly in the development of photophysical materials, the modification of pyrazolo[3,4-b]pyridine derivatives has shown to influence the electronic properties and emission characteristics of the materials. Stagni et al. (2008) explored the role of the ancillary ligand in color tuning of iridium tetrazolate complexes, where modifications to the pyrazolo[3,4-b]pyridine ligand allowed for adjustments in the emission color, demonstrating its utility in constructing polymetallic architectures and light-emitting devices (Stagni et al., 2008).

Biomedical Applications

Further, the synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridines have opened new pathways in biomedical research. The compound serves as a precursor in synthesizing various derivatives with potential biomedical applications, from anticancer to antibacterial agents. Lavecchia, Berteina‐Raboin, and Guillaumet (2004) demonstrated the versatility of 3-iodo-1H-pyrazolo[3,4-b]pyridines in coupling reactions, highlighting its potential in medicinal chemistry for developing novel therapeutic agents (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Catalysis and Organic Synthesis

Moreover, this compound derivatives have found applications in catalysis and organic synthesis. For example, the palladium-catalyzed arylation of pyridines and pyrazoles using bromo and iodo substituents demonstrates the compound's utility in facilitating functionalization at specific positions, enhancing the diversity of synthetic routes available for complex organic molecules (Shabashov & Daugulis, 2005).

Future Directions

The future directions for research on “3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine” and related compounds likely involve further exploration of their potential biomedical applications, particularly as anticancer agents .

Properties

IUPAC Name

3-bromo-5-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEANEIUBTNNXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264182
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-61-1
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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